

Unveiling 1-(Piperidin-4-YL)pyrrolidin-3-OL: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Piperidin-4-YL)pyrrolidin-3-OL

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the chemical compound **1-(Piperidin-4-YL)pyrrolidin-3-OL**, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, and explores its potential biological significance through an examination of related structural motifs.

Chemical Identity and Physicochemical Properties

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for **1-(Piperidin-4-YL)pyrrolidin-3-OL** is OC1CN(C(C1)N2CCC(CC2)O)C. This notation provides a linear representation of the molecule's two-dimensional structure.

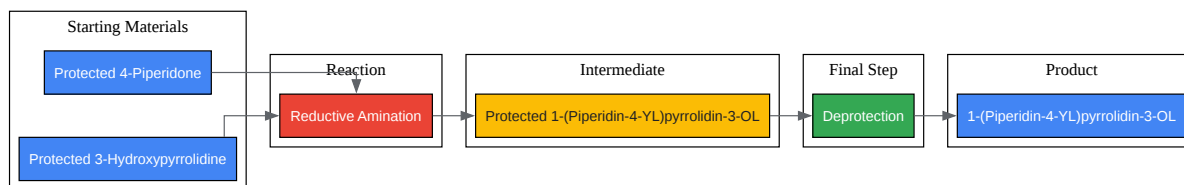
A summary of the key computed physicochemical properties for **1-(Piperidin-4-YL)pyrrolidin-3-OL** and its constituent ring systems, piperidin-4-ol and pyrrolidin-3-ol, is presented below for comparative analysis. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	1-(Piperidin-4-YL)pyrrolidin-3-OL (Predicted)	Piperidin-4-ol[1][2]	(3S)-pyrrolidin-3-ol[3][4]
Molecular Formula	C9H18N2O2	C5H11NO	C4H9NO
Molecular Weight (g/mol)	186.25	101.15	87.12
XLogP3	-1.0	-0.3	-0.7
Hydrogen Bond Donor Count	2	2	2
Hydrogen Bond Acceptor Count	2	2	2
Rotatable Bond Count	1	0	0
Exact Mass (Da)	186.136828	101.084064	87.068414
Topological Polar Surface Area (Å²)	44.7	32.3	32.3

Synthesis and Methodologies

While specific experimental protocols for the direct synthesis of **1-(Piperidin-4-YL)pyrrolidin-3-OL** are not readily available in the public domain, its synthesis can be conceptually approached through established chemical reactions. A potential synthetic route could involve the reductive amination of a protected 3-hydroxypyrrolidine with a protected 4-piperidone, followed by deprotection.

A generalized workflow for such a synthesis is depicted below:



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A conceptual synthetic workflow for **1-(Piperidin-4-yl)pyrrolidin-3-OL**.

This "borrowing hydrogen" methodology is an efficient approach for the synthesis of functionalized pyrrolidines and piperidines.[5] The reaction typically involves a metal catalyst, such as iridium(III), and a hydrogen acceptor.

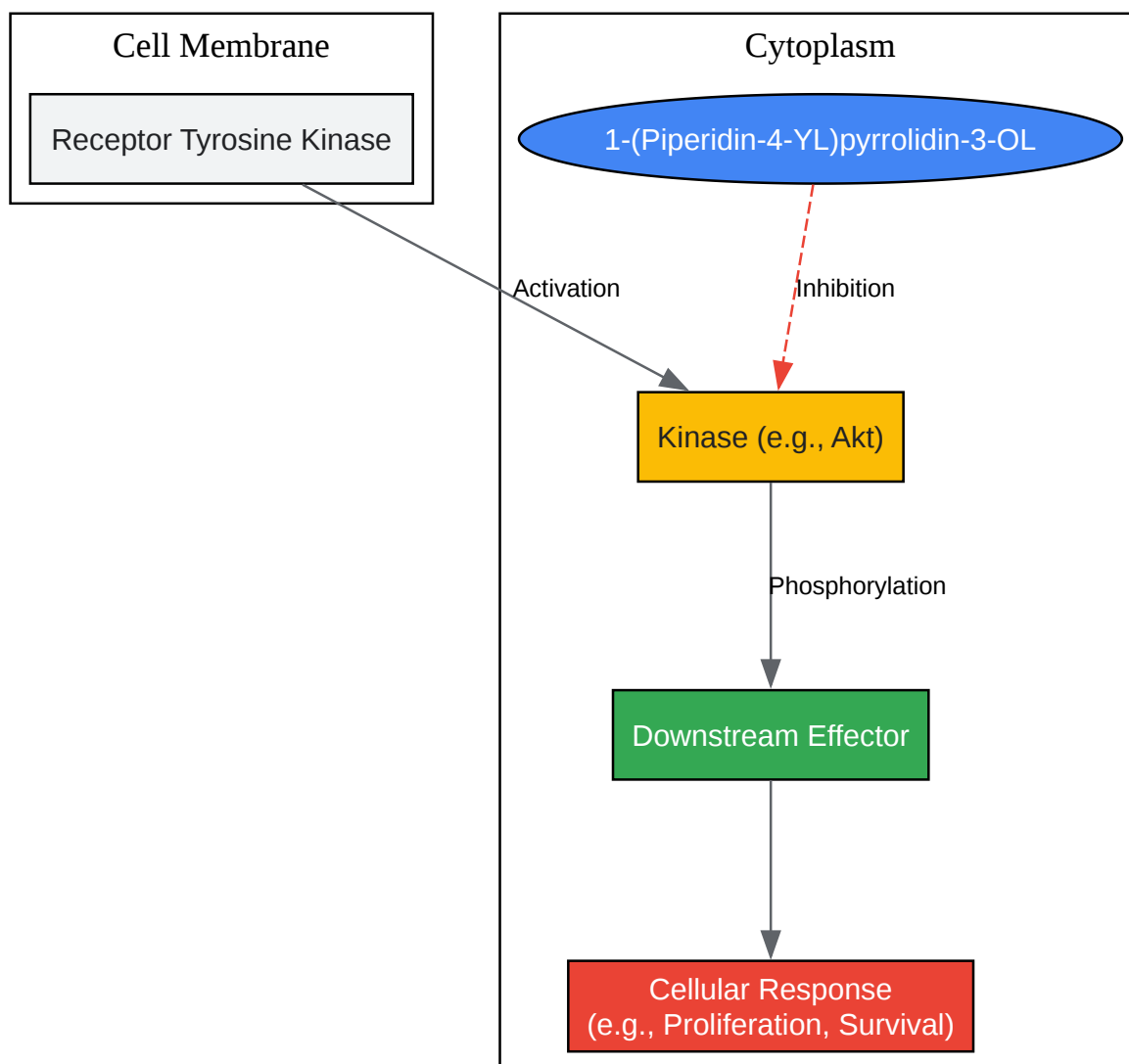
Potential Biological Significance and Signaling Pathways

The pyrrolidine and piperidine ring systems are prevalent scaffolds in a vast array of biologically active compounds and approved drugs.[6][7] Their structural versatility and ability to engage in various intermolecular interactions make them attractive moieties in drug design.

Derivatives of piperidin-4-one, a related structural class, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and analgesic effects.[7][8] For instance, certain 4-(1-pyrrolidinyl) piperidine derivatives have shown significant analgesic activity in preclinical models.[9]

Furthermore, the pyrrolidine scaffold is a key component of molecules targeting various biological pathways. For example, derivatives of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been developed as potent inhibitors of Akt kinases, a critical node in cell signaling pathways involved in cell growth, proliferation, and survival.[10]

The potential for **1-(Piperidin-4-YL)pyrrolidin-3-OL** to interact with biological targets can be conceptualized through the following signaling pathway diagram, which illustrates a hypothetical interaction with a kinase, a common target for such scaffolds.



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A hypothetical signaling pathway involving kinase inhibition.

Conclusion

1-(Piperidin-4-YL)pyrrolidin-3-OL represents a molecule with significant potential for further investigation in the field of drug discovery. Its structural components are well-represented in a

multitude of bioactive compounds. The physicochemical properties of this molecule suggest favorable characteristics for drug development. Future research should focus on the development of efficient synthetic routes and the comprehensive evaluation of its biological activity against a range of therapeutic targets. The insights provided in this whitepaper serve as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and related chemical entities.

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- To cite this document: BenchChem. [Unveiling 1-(Piperidin-4-YL)pyrrolidin-3-OL: A Comprehensive Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575834#1-piperidin-4-yl-pyrrolidin-3-ol-smiles-notation]

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